

JZL184 vs. JZL195: A Comparative Guide to Modulating 2-AG Levels

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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This guide provides a detailed comparison of JZL184, a selective monoacylglycerol lipase (MAGL) inhibitor, and JZL195, a dual fatty acid amide hydrolase (FAAH) and MAGL inhibitor. The focus is on their respective abilities to modulate the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG). This comparison is supported by experimental data to aid researchers in selecting the appropriate tool for their studies of the endocannabinoid system.

Introduction to Endocannabinoid System Modulation

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes. The two primary endocannabinoid ligands are anandamide (AEA) and 2-arachidonoylglycerol (2-AG). Their signaling is tightly regulated by the activity of metabolic enzymes. Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of AEA, while monoacylglycerol lipase (MAGL) is the main enzyme that hydrolyzes 2-AG[1][2].

Inhibiting these enzymes offers a therapeutic strategy to enhance endocannabinoid signaling. JZL184 is a potent and selective inhibitor of MAGL, designed to specifically elevate 2-AG levels[3][4]. In contrast, JZL195 is a dual inhibitor that blocks both FAAH and MAGL, leading to a simultaneous increase in both AEA and 2-AG levels[5]. Understanding the distinct pharmacological profiles of these inhibitors is essential for designing experiments to probe the



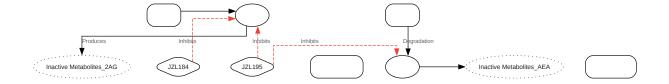
specific roles of 2-AG and the broader consequences of augmenting the entire endocannabinoid system.

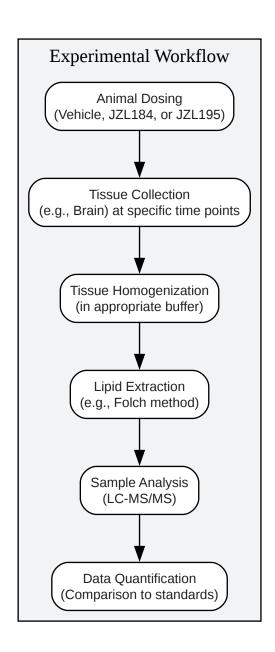
Mechanism of Action

JZL184 and JZL195 both act as irreversible inhibitors of their target serine hydrolases. However, their selectivity profiles are distinct, leading to different downstream effects on endocannabinoid levels.

- JZL184: This compound is a highly selective inhibitor of MAGL. By covalently modifying the
 catalytic serine of MAGL, JZL184 effectively blocks the degradation of 2-AG, leading to its
 accumulation in various tissues, particularly the brain. While highly selective, at very high
 doses or with chronic administration, JZL184 can exhibit some off-target inhibition of FAAH.
- JZL195: This inhibitor was designed to potently inhibit both FAAH and MAGL. It acts by
 covalently modifying the active site serines of both enzymes. This dual inhibition results in
 the simultaneous elevation of both AEA and 2-AG, providing a tool to study the combined
 effects of these two major endocannabinoids.







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- To cite this document: BenchChem. [JZL184 vs. JZL195: A Comparative Guide to Modulating 2-AG Levels]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3025905#jzl184-vs-faah-magl-in-3-in-modulating-2-ag-levels]

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